molecular formula C7H15NSi B14196133 3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine CAS No. 918871-45-1

3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine

Cat. No.: B14196133
CAS No.: 918871-45-1
M. Wt: 141.29 g/mol
InChI Key: HWYYITOESOCQOV-UHFFFAOYSA-N
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Description

3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine is a chemical compound with the molecular formula C8H17NSi. This compound is part of the organosilicon family, which includes compounds containing carbon-silicon bonds. Organosilicon compounds are known for their versatility and are widely used in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the reaction of propargylamine with ethyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted silyl compounds.

Scientific Research Applications

3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The presence of the silyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Benzyl(dimethyl)silyl]prop-2-yn-1-ol
  • 3-[Methyl(dimethyl)silyl]prop-2-yn-1-amine
  • 3-[Phenyl(dimethyl)silyl]prop-2-yn-1-amine

Uniqueness

3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine is unique due to the presence of the ethyl(dimethyl)silyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly useful in various synthetic applications where other similar compounds might not perform as effectively.

Properties

CAS No.

918871-45-1

Molecular Formula

C7H15NSi

Molecular Weight

141.29 g/mol

IUPAC Name

3-[ethyl(dimethyl)silyl]prop-2-yn-1-amine

InChI

InChI=1S/C7H15NSi/c1-4-9(2,3)7-5-6-8/h4,6,8H2,1-3H3

InChI Key

HWYYITOESOCQOV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)C#CCN

Origin of Product

United States

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